molecular formula C16H7N5O6 B1396171 (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile CAS No. 1313852-41-3

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile

Cat. No.: B1396171
CAS No.: 1313852-41-3
M. Wt: 365.26 g/mol
InChI Key: XANRPPRMVMGKHM-UHFFFAOYSA-N
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Description

(2,4,7-Trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile is a nitro-substituted fluorenylidene malononitrile derivative. Its molecular formula is C₁₆H₆N₄O₄ (molecular weight: 318.248 g/mol), featuring a fluorene backbone functionalized with three nitro groups (2,4,7-positions) and a malononitrile moiety at the 9-ylidene position . This compound exhibits strong electron-withdrawing characteristics due to the nitro and nitrile groups, making it relevant in photoconductive materials and optoelectronics. Key properties include a LogP of 3.17, indicating moderate hydrophobicity, and HPLC separation feasibility using reverse-phase methods .

Properties

IUPAC Name

2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRPPRMVMGKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Explosives and Propellants

One of the primary applications of TNF is in the development of explosives and propellants. Its high nitrogen content contributes to its energetic properties, making it suitable for formulations requiring stability and high energy output.

PropertyValue
Density1.58 g/cm³
Detonation Velocity7,800 m/s
SensitivityLow

Case Study : Research published in various journals indicates that TNF can be incorporated into composite propellant formulations to enhance performance while maintaining safety standards .

Organic Synthesis

TNF serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions.

Applications in Synthesis :

  • Building Block for Pharmaceuticals : It can be utilized to synthesize bioactive compounds.
  • Dyes and Pigments : TNF derivatives are used to create vibrant dyes due to their chromophoric properties.
Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionTNF + Nucleophile → ProductPharmaceuticals
CycloadditionTNF + Diene → Diels-Alder AdductDyes

Material Science

In material science, TNF is explored for its potential use in developing advanced materials such as polymers and nanocomposites.

Properties of Interest :

  • Thermal Stability : High melting point makes it suitable for high-temperature applications.
  • Mechanical Strength : Enhances the mechanical properties of composite materials.

Case Study : A study demonstrated that incorporating TNF into polymer matrices improved thermal stability and mechanical properties significantly compared to pure polymers .

Pharmaceutical Applications

Recent studies have highlighted the potential of TNF as a scaffold for drug development due to its unique structural features that allow for modifications leading to new therapeutic agents.

ApplicationDescription
Anticancer AgentsModifications of TNF derivatives show promise in targeting cancer cells .
Antimicrobial AgentsCertain derivatives exhibit antibacterial properties .

Mechanism of Action

The mechanism of action of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the generation of reactive intermediates, which can further react with biological molecules, leading to various effects . The pathways involved in these reactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Fluorenylidene Malononitrile Derivatives

2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
  • Structure: Two nitro groups (2,7-positions) and malononitrile at the 9-ylidene position.
  • Photoconductivity : Exhibits a photocurrent peak at 515 nm and fluorescence at 520 nm, attributed to π→π* transitions in the conjugated system .
  • Applications : Used in early studies of organic photoconductors due to its balanced electron affinity and charge transport properties .
2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)malononitrile
  • Structure : Four nitro groups (2,4,5,7-positions) enhance electron withdrawal but reduce solubility.

Key Differences :

  • The trinitro derivative strikes a balance between electron-withdrawing capacity and solubility, making it more versatile than the tetranitro analog .
  • The dinitro isomer shows weaker electron withdrawal but stronger fluorescence, suggesting trade-offs between optoelectronic efficiency and emissive properties .

Fluorenylidene Malononitrile Derivatives with Heteroatomic Substituents

2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile
  • Structure : Pyridine-ethynyl groups at 2,7-positions introduce π-conjugated extensions and Lewis basic sites .
  • Properties :
    • Enhanced charge transport due to extended conjugation.
    • Hydrogen bonding (C–H···N interactions) stabilizes crystal packing (e.g., C3–H3∙∙∙N3: 2.62 Å, 145.1° ).
  • Applications: Potential in organic photovoltaics (OPVs) and sensors .

Comparison :

  • The trinitro compound lacks π-extending substituents, limiting its charge transport efficiency compared to pyridine-functionalized analogs. However, its nitro groups provide stronger electron withdrawal, favoring use in electron-deficient semiconductors .

Fluoren-9-ylidene Malononitrile Derivatives in Optoelectronics

3,6-Bis(diarylamino)fluoren-9-ylidene malononitrile
  • Structure: Diarylamino donors at 3,6-positions create a donor-acceptor-donor (D-A-D) architecture.
  • Properties :
    • Broad absorption in visible spectrum (λₐᵦₛ ~450 nm) and high molar extinction coefficients.
    • Used in dye-sensitized solar cells (DSSCs) with power conversion efficiencies (PCE) up to 6.2% .

Comparison :

  • However, its photoconductivity suggests niche applications in photodetectors .

Biological Activity

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile, commonly referred to as TNF or trinitrofluorenone (TNF), is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and toxicology.

  • Chemical Formula: C13H5N3O7
  • Molecular Weight: 315.1947 g/mol
  • CAS Number: 129-79-3
  • Appearance: Pale yellow solid or yellow powder

Synthesis

The synthesis of TNF typically involves nitration of fluorenone derivatives. The compound can be synthesized through various methods including the Hantzsch reaction and other organic transformations that yield derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that TNF exhibits notable antimicrobial properties. A study evaluated the antimicrobial activity of various fluorenyl derivatives against multidrug-resistant strains. The results showed that certain derivatives of TNF had effective zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against fungi .

Table 1: Antimicrobial Activity of TNF Derivatives

CompoundZone of Inhibition (mm)Bacteria/Fungi
5g10S. aureus
5h11E. faecalis
5i10Candida albicans
5j8Pseudomonas aeruginosa

Cytotoxicity

TNF has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that TNF derivatives exhibited significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µg/mL)Cell Line
TNF<50A549
TNF<30MDA-MB-231

The mechanism by which TNF exerts its biological effects is linked to its ability to interact with cellular targets and disrupt normal cellular processes. Molecular docking studies have suggested that TNF binds to the active sites of enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Toxicological Profile

While TNF shows promise in antimicrobial and anticancer applications, it is essential to consider its toxicological profile. Exposure to TNF can lead to skin and eye irritation, and it is classified as a hazardous substance due to its potential flammability and toxicity upon decomposition .

Table 3: Toxicological Data

Toxicity TypeDescription
Skin IrritationYes
Eye IrritationYes
FlammabilityFlammable
Decomposition FumesHighly toxic nitrogen oxides

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of TNF in combination with traditional chemotherapeutics like Taxol. The results indicated that certain TNF derivatives enhanced the cytotoxic effects compared to Taxol alone, highlighting their potential as adjunct therapies in cancer treatment .
  • Antimicrobial Resistance : In light of rising antimicrobial resistance, compounds derived from TNF were tested against resistant strains of bacteria. The findings showed that some derivatives maintained efficacy against strains resistant to standard antibiotics, suggesting a new avenue for antibiotic development .

Q & A

Q. Example Workflow :

  • Step 1 : Re-optimize geometry using solvent-adjusted DFT.
  • Step 2 : Compare calculated vs. experimental Stokes shifts.
  • Step 3 : Validate via time-resolved fluorescence to detect non-radiative pathways.
    References : .

What methodologies study donor-acceptor interactions in polymeric systems containing this compound?

Advanced Research Question
For polymeric or thin-film applications:

Cyclic Voltammetry (CV) : Determine redox potentials and energy level alignment.

UV-Vis-NIR Spectroscopy : Identify charge-transfer absorption bands.

Morphological Mapping : Use grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile
Reactant of Route 2
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile

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